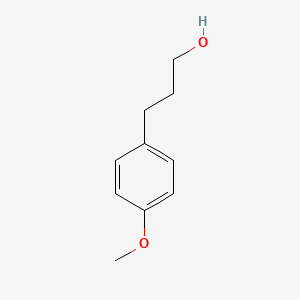

3-(4-Methoxyphenyl)propan-1-ol

Beschreibung

Overview of Phenylpropanoids in Natural Product Chemistry

Phenylpropanoids are a large and diverse class of organic compounds of plant origin, characterized by a common C6-C3 carbon skeleton, which consists of a phenyl ring attached to a three-carbon propane (B168953) side chain. chemrxiv.org Synthesized in plants from the amino acids phenylalanine and tyrosine via the shikimate pathway, these compounds play crucial roles in various physiological and ecological processes. chemrxiv.orgontosight.ai They contribute to the structural integrity of plants as precursors to lignin (B12514952), a complex polymer that provides rigidity to cell walls. ontosight.ai Furthermore, phenylpropanoids are involved in defense mechanisms against pathogens and herbivores, provide protection from UV radiation, and act as signaling molecules in plant-microbe interactions. chemrxiv.org Their diverse biological activities also make them valuable in the pharmaceutical, food, and cosmetic industries. ontosight.ai

Structural Classification of Phenylpropanol Derivatives

Phenylpropanol derivatives are a subclass of simple phenylpropanoids where the three-carbon side chain is a propanol (B110389) moiety. The classification of these derivatives is primarily based on the substitution pattern of the phenyl ring and the structure of the propanol side chain. Variations in the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring give rise to a wide array of distinct compounds. Further classification can be made based on the saturation of the propanol side chain. For instance, the presence of a double bond in the side chain, as seen in cinnamyl alcohols, distinguishes them from their saturated counterparts, the dihydrocinnamyl alcohols or phenylpropanols. The specific arrangement of these functional groups significantly influences the chemical and physical properties of the molecule.

Relationship of 3-(4-Methoxyphenyl)propan-1-ol to Other Methoxylated Phenylpropanols

This compound is a methoxylated phenylpropanol characterized by a methoxy group at the para-position (position 4) of the phenyl ring and a saturated propan-1-ol side chain. nih.gov Its structure places it in a specific context within the broader family of phenylpropanoids, where it can be compared and contrasted with other related molecules.

The primary structural distinction between this compound and cinnamyl alcohol derivatives lies in the saturation of the three-carbon side chain. This compound possesses a saturated propanol chain, correctly named as a phenylpropanol. In contrast, cinnamyl alcohol and its derivatives feature a propenol side chain, containing a carbon-carbon double bond. researchgate.net This difference in saturation has significant implications for the molecule's geometry and chemical reactivity. The saturated chain in this compound allows for greater conformational flexibility, while the double bond in cinnamyl alcohol derivatives creates a more rigid, planar structure. This structural variance also affects their chemical properties; for example, the double bond in cinnamyl alcohols can undergo addition reactions that are not possible for the saturated chain of this compound.

A pertinent example is 4-methoxycinnamyl alcohol, which shares the same methoxylated phenyl ring but has an unsaturated side chain. This structural difference influences their respective applications and biological activities.

Dihydroconiferyl alcohol and dihydrosinapyl alcohol are two other important naturally occurring phenylpropanols that serve as key monomers in the biosynthesis of lignin. researchgate.net The comparison between these two compounds and this compound highlights the influence of the methoxylation pattern on the aromatic ring.

Dihydroconiferyl alcohol (3-(4-hydroxy-3-methoxyphenyl)propan-1-ol) has a hydroxyl group at the 4-position and a methoxy group at the 3-position of the phenyl ring. researchgate.net

Dihydrosinapyl alcohol (3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol) possesses a hydroxyl group at the 4-position and two methoxy groups at the 3 and 5-positions. researchgate.net

The key difference lies in the number and arrangement of these functional groups. This compound has only a single methoxy group and lacks the hydroxyl group present in both dihydroconiferyl and dihydrosinapyl alcohols. The additional methoxy group in dihydrosinapyl alcohol compared to dihydroconiferyl alcohol increases its steric bulk and alters its reactivity. nih.govacs.org For instance, in biocatalytic conversion studies using eugenol (B1671780) oxidase, dihydroconiferyl alcohol is converted more efficiently than dihydrosinapyl alcohol, demonstrating how the degree of methoxylation can impact enzymatic reactions. nih.govacs.org

Table 1: Comparison of this compound with Dihydroconiferyl and Dihydrosinapyl Alcohol

| Compound | Structure | Key Substituents on Phenyl Ring |

|---|---|---|

| This compound |  |

4-methoxy |

| Dihydroconiferyl Alcohol |  |

4-hydroxy, 3-methoxy |

| Dihydrosinapyl Alcohol |  |

4-hydroxy, 3,5-dimethoxy |

The chemical structure of this compound can be systematically modified to create a variety of analogues with different properties. These modifications can occur on both the methoxyphenyl ring and the propanol side chain.

Research has explored the synthesis and properties of analogues with altered substitution on the phenyl ring. For example, the position of the methoxy group can be shifted, or additional substituents like hydroxyl or other alkyl groups can be introduced. These changes can significantly impact the molecule's electronic properties and its interactions with biological targets.

Modifications to the propanol side chain have also been investigated. For instance, the length of the alkyl chain can be varied, or functional groups such as amino or carbonyl groups can be introduced. An example of a propanol-modified analogue is 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-ol. smolecule.com The synthesis of such analogues often involves multi-step chemical reactions, and their characterization provides valuable insights into structure-activity relationships. acs.org Another example is 1-(4-methoxyphenyl)but-3-en-1-ol, which features a butenol (B1619263) chain instead of a propanol chain, introducing both a longer chain and unsaturation. nih.gov

Table 2: Examples of Analogues of this compound with Modified Moieties

| Analogue Name | Modification from this compound |

|---|---|

| 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol | Introduction of a dimethylamino group on the propanol chain. |

| 1-(4-Methoxyphenyl)but-3-en-1-ol | Extension of the side chain to a butenol and introduction of a double bond. |

| 3-(4-Hydroxyphenyl)propan-1-ol | Replacement of the methoxy group with a hydroxyl group. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIDHUCLROLCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202382 | |

| Record name | 3-(4-Methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-18-8 | |

| Record name | 3-(4-Methoxyphenyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5406-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxybenzenepropanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9PVU97PBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl Propan 1 Ol and Its Precursors

Catalytic Hydrogenation Routes

Catalytic hydrogenation presents a powerful and widely utilized strategy for the synthesis of 3-(4-Methoxyphenyl)propan-1-ol precursors. This approach involves the addition of hydrogen across a double bond, typically a carbonyl group, in the presence of a metal catalyst.

Hydrogenation of Methoxypropiophenone using Raney Nickel Catalysts

The catalytic hydrogenation of 4-methoxypropiophenone to produce 1-(4-methoxyphenyl)propan-1-ol is a key step in the synthesis of its derivatives. The use of Raney Nickel, a fine-grained solid composed primarily of nickel, is a well-established method for this transformation. google.comwikipedia.org Developed by American engineer Murray Raney, this catalyst is prepared by treating a nickel-aluminum alloy with concentrated sodium hydroxide. wikipedia.orgacs.org This process leaches the aluminum, leaving behind a porous, high-surface-area nickel catalyst that is highly active for hydrogenation reactions. wikipedia.orgacs.org

The use of Raney Nickel is advantageous due to its low cost and high efficiency. google.com In the hydrogenation of 4-methoxypropiophenone, Raney Nickel facilitates the reduction of the ketone functionality to a secondary alcohol. google.com This process can achieve high product yields, reportedly exceeding 90%, and guarantees good product purity. google.com The reaction is typically carried out in an alcoholic solvent, and both the catalyst and the solvent can be recycled, which reduces production costs and minimizes environmental impact. google.com

Table 1: Hydrogenation of 4-Methoxypropiophenone with Raney Nickel

| Parameter | Description | Source |

|---|---|---|

| Substrate | 4-Methoxypropiophenone | google.com |

| Catalyst | Raney Nickel | google.comacs.org |

| Product | 1-(4-Methoxyphenyl)propan-1-ol | google.com |

| Reported Yield | >90% | google.com |

| Advantages | Low cost, high yield, catalyst recyclability | google.com |

Exploration of Other Transition Metal Catalysts (e.g., RuCl2(DMSO)4) for β-Alkylation

Beyond traditional hydrogenation, transition metal catalysts are explored for more complex transformations like β-alkylation, a powerful C-C bond-forming reaction. The complex Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), [RuCl₂(DMSO)₄], has been identified as an effective catalyst for the α-alkylation of ketones with alcohols. researchgate.net This "hydrogen autotransfer" or "borrowing hydrogen" process involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with a nucleophile (like an enolate), followed by the reduction of the resulting intermediate by the hydrogen that was "borrowed" from the initial alcohol. rsc.org

While direct β-alkylation to form this compound is a specific application, the principle has been demonstrated for the β-methylation of alcohols using methanol (B129727) as the alkylating agent, catalyzed by pincer-ruthenium complexes. acs.org The [RuCl₂(DMSO)₄] catalyst has been successfully used in the semihydrogenation of alkynes to E-alkenes using alcohols as the hydrogen source, demonstrating its versatility in transfer hydrogenation reactions. chalmers.se This catalytic system's ability to facilitate C-C bond formation through the activation of alcohols highlights its potential for developing novel synthetic routes to substituted propanols and their precursors. researchgate.net

Chemoselective Transfer Hydrogenation Approaches

Chemoselective transfer hydrogenation (CTH) offers a safer and more convenient alternative to methods requiring high-pressure molecular hydrogen. nih.govresearchgate.net This technique utilizes a hydrogen donor molecule, often a simple alcohol like isopropanol (B130326) or an organic salt like ammonium (B1175870) formate (B1220265), to transfer hydrogen to the substrate in the presence of a catalyst. nih.govunito.it

A notable application is the cascade conversion of biomass-derived 4'-methoxypropiophenone (B29531) (4-MOPP) to anethole (B165797). nih.gov This process employs a Meerwein–Pondorf–Verley (MPV) reduction, a classic example of transfer hydrogenation, to reduce the carbonyl group of 4-MOPP to a hydroxyl group, forming 1-(4-methoxyphenyl)propan-1-ol (4-MOPE). nih.gov This intermediate is then dehydrated in the same pot to yield anethole. nih.gov Hafnium-based catalysts have shown high efficiency for this reaction, with 2-pentanol (B3026449) being an excellent hydrogen donor, achieving a 98.1% yield of anethole at 99.8% conversion of 4-MOPP. nih.govresearchgate.net

The chemoselectivity of transfer hydrogenation is a key advantage, allowing for the reduction of a specific functional group, like an aldehyde, in the presence of other reducible groups, such as nitro or cyano functionalities. unito.it Ruthenium pincer complexes have demonstrated high efficacy in the selective reduction of various aldehydes to primary alcohols using ammonium formate in a water/toluene biphasic system, preventing unwanted side reactions. unito.it

Table 2: Catalytic Transfer Hydrogenation (CTH) of 4'-Methoxypropiophenone (4-MOPP)

| Parameter | Finding | Source |

|---|---|---|

| Reaction Type | Cascade Meerwein–Pondorf–Verley (MPV) reduction and dehydration | nih.gov |

| Catalyst | Hafnium-phenylphosphonate (PhP-Hf) | nih.govresearchgate.net |

| Hydrogen Donor | 2-Pentanol | nih.gov |

| Substrate | 4'-Methoxypropiophenone (4-MOPP) | nih.gov |

| Intermediate | 1-(4-methoxyphenyl)propan-1-ol (4-MOPE) | nih.gov |

| Final Product | Anethole | nih.gov |

| Conversion/Yield | 99.8% 4-MOPP conversion; 98.1% anethole yield | nih.govresearchgate.net |

Biocatalytic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes and whole microbial cells to perform chemical transformations under mild conditions. This green chemistry approach is increasingly applied to the synthesis of fine chemicals and fragrances.

Microbial Transformation of trans-Anethole by Fungi (e.g., Colletotrichum acutatum)

The microbial transformation of propenylbenzenes like trans-anethole provides a bio-based route to valuable aroma compounds. researchgate.netresearchgate.net The plant pathogenic fungus Colletotrichum acutatum has been shown to biotransform trans-anethole into several oxygenated derivatives. researchgate.netscielo.org.mx The primary metabolic route is an epoxide-diol pathway, where trans-anethole is first converted to anethole-epoxide, which is then hydrolyzed to anethole-1,2-diol. researchgate.net

Significantly, this biotransformation also yields other metabolites through minor pathways. researchgate.netscielo.org.mx Among these secondary products, this compound has been identified. researchgate.netscielo.org.mx The formation of this compound demonstrates that the fungus possesses enzymatic machinery capable of reducing the propenyl side chain of anethole. The profile of metabolites produced is dependent on the culture medium used for the biotransformation. researchgate.net

Table 3: Metabolites from the Biotransformation of trans-Anethole by Colletotrichum acutatum

| Pathway | Metabolite | Source |

|---|---|---|

| Major (Epoxide-Diol) | Anethole-epoxide | researchgate.net |

| syn- and anti-Anethole-diol | researchgate.net | |

| p-Anisaldehyde | researchgate.net | |

| p-Anisic acid | researchgate.net | |

| p-Anisic alcohol | researchgate.net | |

| Minor | This compound | researchgate.netscielo.org.mx |

Enzyme Cascades for Related Methoxyphenylpropanediols

In vitro enzyme cascades, where multiple enzymes are used in a single pot to perform a series of reactions, represent a sophisticated approach to complex molecule synthesis. mdpi.com These cascades eliminate the need for intermediate purification, can shift unfavorable reaction equilibria, and allow for the construction of intricate molecular architectures from simple starting materials. mdpi.comd-nb.info

In the context of methoxyphenyl compounds, the biocatalytic transformation of trans-anethole by fungi like Colletotrichum acutatum inherently involves an enzymatic cascade. researchgate.net The conversion of trans-anethole to anethole-diol, a methoxyphenylpropanediol, proceeds through at least two enzymatic steps: an epoxidation followed by the hydrolysis of the epoxide by an epoxide hydrolase. researchgate.netresearchgate.net

The design of synthetic enzyme cascades offers tremendous potential. rsc.org By combining enzymes from different sources, novel pathways can be constructed. nih.gov For example, a cascade could be designed to first hydrate (B1144303) the double bond of trans-anethole to form 1-(4-methoxyphenyl)propan-1-ol, which could then be further functionalized. The development of such multi-enzyme systems for the specific synthesis of methoxyphenylpropanols and diols is an active area of research, aiming to create efficient, sustainable, and highly selective production methods. rsc.orgnih.gov

Stereoselective Bioreductions of Prochiral Precursors

Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral alcohols from prochiral ketones and aldehydes under mild conditions. nih.gov The synthesis of enantiomerically enriched alcohols is of significant interest, and enzymes like alcohol dehydrogenases (ADHs) are particularly effective. nih.govrsc.org

The direct precursor, 3-(4-methoxyphenyl)propanal (B1589263), can be reduced to this compound using enzymes such as carbonyl reductase. hmdb.ca While specific studies on this exact transformation are detailed in broader enzyme substrate screens, the methodology is well-established for converting aldehydes to their corresponding alcohols.

More extensive research has been conducted on the bioreduction of related prochiral ketones. For instance, the asymmetric reduction of 1-(4-methoxyphenyl)propan-1-one, a propiophenone (B1677668) derivative, has been successfully demonstrated. Using the whole-cell biocatalyst Weissella paramesenteroides N7, (R)-1-(4-methoxyphenyl)propan-1-ol was produced with a high yield and excellent enantioselectivity. researchgate.net This highlights the potential of biocatalysis for producing specific stereoisomers of related phenylpropanols. Similarly, various marine-derived fungi have been screened for the stereoselective bioreduction of 1-(4-methoxyphenyl)ethanone, yielding the corresponding chiral alcohols with high enantiomeric excess. nih.gov

Table 1: Examples of Stereoselective Bioreduction of Prochiral Precursors

| Precursor | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-(4-methoxyphenyl) propan-1-one | Weissella paramesenteroides N7 | (R)-1-(4-methoxyphenyl) propan-1-ol | 94% | >99% | researchgate.net |

| 1-(4-methoxyphenyl)ethanone | Aspergillus sydowii Ce15 | (R)-1-(4-methoxyphenyl)ethanol | - | >99% | nih.gov |

| 1-(4-methoxyphenyl)ethanone | Beauveria felina CBMAI 738 | (S)-1-(4-methoxyphenyl)ethanol | - | >99% | nih.gov |

Multi-step Organic Synthesis Pathways

Classical organic synthesis provides several reliable, multi-step routes to this compound and its precursors, allowing for structural modifications and the construction of the carbon skeleton from various starting materials.

A straightforward pathway to this compound involves the reduction of the carbon-carbon double bond of 4-methoxycinnamyl alcohol (3-(4-methoxyphenyl)-2-propen-1-ol). This transformation is typically achieved through catalytic hydrogenation. The reaction involves treating the cinnamyl alcohol derivative with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), which selectively reduces the alkene functionality without affecting the alcohol group or the aromatic ring. This method is generally high-yielding and is a common final step in multi-step syntheses.

Substituted propiophenones, particularly 4'-methoxypropiophenone, serve as common starting materials for related C10 phenylpropanoids. The reduction of the keto group in 4'-methoxypropiophenone yields 1-(4-methoxyphenyl)propan-1-ol, an isomer of the target compound. This reduction can be performed using various methods, including catalytic hydrogenation with Raney Nickel, which offers high yield and product purity. google.com Alternatively, stereoselective bioreduction can be employed to produce specific enantiomers, such as the synthesis of (R)-1-(4-methoxyphenyl)propan-1-ol using Weissella paramesenteroides. researchgate.net

It is important to note that these methods produce the 1-phenylpropanol isomer. Conversion to the desired this compound from this intermediate would require a more complex sequence of reactions, such as dehydration to anethole followed by a hydroboration-oxidation sequence, which is less direct than other synthetic routes.

The Meerwein-Pondorf-Verley (MPV) reduction is a chemoselective method for reducing ketones and aldehydes using an aluminum alkoxide catalyst and a sacrificial alcohol, typically isopropanol. minia.edu.egwikipedia.org This reaction has been effectively applied in cascade processes starting from 4'-methoxypropiophenone.

In a notable application, a one-pot reaction combines the MPV reduction of 4'-methoxypropiophenone to 1-(4-methoxyphenyl)propan-1-ol with a subsequent dehydration step to produce anethole. nih.govnih.gov This cascade is often catalyzed by dual-functional heterogeneous catalysts, such as zirconium-based zeolites (e.g., Zr-MSU-3) or hafnium-phenylphosphonate polymers (PhP-Hf). nih.govresearchgate.netresearchgate.net These catalysts possess both Lewis acidic sites to facilitate the MPV reduction and Brønsted acidic sites that promote the subsequent dehydration. nih.gov Using a high-boiling point alcohol like 2-pentanol as both the solvent and hydrogen source can enhance the reaction rates, leading to high yields of anethole. nih.govresearchgate.net

Table 2: Catalytic Systems for MPV Reduction-Dehydration Cascade of 4'-Methoxypropiophenone (4-MOPP)

| Catalyst | Hydrogen Donor/Solvent | Temperature | Conversion of 4-MOPP | Yield of Anethole | Reference |

|---|---|---|---|---|---|

| PhP-Hf (1:1.5) | 2-Pentanol | 220 °C | 99.8% | 98.1% | nih.gov |

| Zr-MSU-3 | 2-Pentanol | 120 °C | High | 91% | nih.govresearchgate.net |

Oxidation-reduction sequences are fundamental in organic synthesis for manipulating functional groups. Pyridinium chlorochromate (PCC) is a well-known reagent for the mild oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. masterorganicchemistry.com

This type of transformation can be a key step in a multi-step synthesis of this compound. For instance, a synthetic route could involve the PCC oxidation of a secondary alcohol to a ketone intermediate. nih.gov A plausible, though hypothetical, sequence for the target molecule could start with 2-(4-methoxyphenyl)ethanol. This alcohol could be oxidized using PCC to form the intermediate 2-(4-methoxyphenyl)acetaldehyde. This aldehyde could then undergo a Wittig reaction to extend the carbon chain by one carbon, forming an unsaturated ester, which is subsequently reduced to yield this compound. It should be noted, however, that the oxidation of homobenzylic alcohols with chromium reagents can sometimes be complicated by carbon-carbon bond cleavage. researchgate.net

Sustainable Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce waste, avoid hazardous reagents, and utilize renewable resources.

Biocatalysis and Renewable Feedstocks : As discussed, stereoselective bioreductions utilize enzymes under mild aqueous conditions, representing a green alternative to traditional chemical reductants. nih.govacs.org Furthermore, synthesizing the target compound from bio-based precursors is a key aspect of green chemistry. For example, dihydroconiferyl alcohol, a structurally related compound, can be synthesized in good yield from eugenol (B1671780) (a component of clove oil) via a hydroboration reaction, demonstrating the use of renewable feedstocks. researchgate.net

Heterogeneous Catalysis and Cascade Reactions : The use of recyclable, solid catalysts minimizes waste and simplifies product purification. The cascade synthesis of anethole from 4'-methoxypropiophenone using heterogeneous Zr- or Hf-based catalysts is an excellent example of a sustainable process. nih.govnih.gov These one-pot reactions improve efficiency and reduce the environmental footprint by minimizing intermediate isolation steps and solvent usage.

Solvent-Free and Mechanochemical Methods : Performing reactions in the absence of solvents or using mechanochemical grinding can significantly reduce waste. For instance, the synthesis of chalcones, which can be precursors to phenylpropanoids, has been achieved with high yield and excellent green metrics via solvent-free, base-catalyzed mechanochemical processes. mdpi.comresearchgate.net Metrics such as the E-factor (environmental factor) and atom economy (AE) are used to quantify the sustainability of these processes. For example, a mechanochemical chalcone (B49325) synthesis was reported with a favorable E-factor of 8.4, which was further reduced to 2.1 upon solvent recovery. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be made more efficient, safer, and environmentally benign.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based methods. beilstein-journals.org This high-speed ball milling technique can be applied to various organic transformations, including the synthesis of precursors to this compound. beilstein-journals.orgacs.org

Mechanochemical methods are not limited to precursor synthesis. They have been successfully employed in a variety of C-C bond-forming reactions, condensations, and the synthesis of heterocyclic compounds, demonstrating the broad applicability of this technology. beilstein-journals.orgmdpi.com For example, the synthesis of azine derivatives from carbonyl compounds and hydrazine (B178648) has been achieved through a simple and green grinding method. mdpi.com

Solvent-Free Reaction Conditions

Solvent-free reactions represent a significant step towards greener chemical synthesis by minimizing waste and reducing environmental impact. researchgate.netresearchgate.net These reactions can be facilitated by various energy inputs, including microwave irradiation and conventional heating. researchgate.netrsc.org

The synthesis of chalcone precursors to this compound can be effectively carried out under solvent-free conditions. mdpi.comresearchgate.net For example, the Claisen-Schmidt condensation to form a chalcone intermediate can be performed without a solvent, often using a solid catalyst. Subsequently, the conjugate addition of nucleophiles, such as 1H-1,2,4-triazole, to the chalcone can also be achieved in the absence of a solvent, sometimes utilizing an ionic organic solid as a catalyst. mdpi.comresearchgate.net

Solvent-free conditions have been applied to a wide range of organic reactions, including the synthesis of 3-alkenyl oxindole (B195798) derivatives via Knoevenagel condensation under microwave irradiation. ajgreenchem.com This approach not only eliminates the need for solvents but can also lead to shorter reaction times and higher yields. ajgreenchem.com Furthermore, the use of recoverable and reusable catalysts in solvent-free systems further enhances their sustainability. acs.org

Atom Economy and E-factor Analysis in Synthetic Routes

The principles of green chemistry are integral to modern synthetic design, with atom economy and the Environmental Factor (E-factor) being key metrics for evaluating the efficiency and environmental impact of a chemical process. acs.orgresearchgate.net

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net A higher atom economy signifies a more efficient and less wasteful process. Hydroformylation, a key reaction for converting alkenes to aldehydes (precursors to alcohols like this compound), is an excellent example of an atom-economical reaction as it involves the addition of a formyl group and a hydrogen atom across a double bond with 100% theoretical atom economy. researchgate.netrsc.orgmdpi.com

E-factor: The E-factor, introduced by Roger Sheldon, provides a broader measure of the environmental impact by quantifying the amount of waste generated per unit of product. rsc.org A lower E-factor indicates a greener process. The synthesis of a chalcone precursor via a mechanochemical, solvent-free route was reported to have an E-factor of 8.4, with the majority of waste attributed to the recrystallization solvent. mdpi.comresearchgate.net By recovering the solvent, the E-factor could be significantly reduced to 2.1. researchgate.net In another example, the mechanochemical synthesis of diphenyl chalcone demonstrated a remarkably low E-factor of 0.17. rsc.org

The table below provides a comparative analysis of different synthetic approaches based on these green chemistry metrics.

| Synthetic Step/Method | Atom Economy | E-factor | Reference |

| Chalcone Synthesis (Mechanochemical) | 0.94 | 8.4 (2.1 with solvent recovery) | researchgate.net |

| Diphenyl Chalcone Synthesis (Mechanochemical) | - | 0.17 | rsc.org |

| 1,3-diaryl-3-triazolylpropan-1-one Synthesis (Solvent-free) | 1 | 10.3 (considering recovered material) | mdpi.com |

| Hydroformylation of Alkenes | 100% | - | researchgate.netrsc.org |

Detailed Research Findings:

Recent research has focused on improving the green metrics of synthetic routes to compounds related to this compound. For instance, the hydroformylation of anethole, a closely related compound, is a highly atom-economical process. rsc.org The development of rhodium-based catalysts has enabled this reaction to proceed under milder conditions with high efficiency. rsc.org Furthermore, asymmetric transfer hydroformylation using formaldehyde (B43269) as a syngas surrogate has been shown to be a highly efficient and atom-economic process. core.ac.uk

In the synthesis of a triazole derivative from a chalcone, the protocol exhibited a perfect atom economy of 1 and a stoichiometric factor of 1. mdpi.com Although the yield was moderate, the E-factor, when considering the recovery of materials, was a respectable 10.3. mdpi.com These examples highlight the continuous efforts to develop more sustainable synthetic methodologies in organic chemistry.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Detailed ¹H NMR and ¹³C NMR Assignments for Structural Elucidation

One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of 3-(4-Methoxyphenyl)propan-1-ol. The spectra provide characteristic chemical shifts and coupling patterns that correspond to the unique chemical environment of each nucleus within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the 4-methoxyphenyl (B3050149) group appear as two distinct doublets, a result of the symmetrical para-substitution pattern. The protons on the propyl chain exhibit signals corresponding to their positions relative to the hydroxyl group and the aromatic ring. The methoxy (B1213986) group protons characteristically appear as a sharp singlet.

The ¹³C NMR spectrum complements this data by showing distinct signals for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon attached to the oxygen of the methoxy group has a characteristic shift, as do the aromatic carbons and the carbons of the propanol (B110389) side chain.

Research has reported detailed NMR data for derivatives and related structures, which provides a basis for the assignments in this compound. For a glycoside derivative, this compound-1-O-β-D-glucopyranoside, specific resonances were assigned to the this compound moiety. nih.govsemanticscholar.org These included signals for the aromatic carbons and protons, the propyl chain, and the methoxy group. nih.govsemanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for the this compound Moiety Data is based on a derivative and recorded in CD₃OD.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 (Aromatic) | 7.13 | d | 8.5 |

| H-3, H-5 (Aromatic) | 6.83 | d | 8.5 |

| H₃-10 (Methoxy) | 3.77 | s | - |

| C-7 (Propyl Chain) | 2.67 | t | 7.6 |

| C-8 (Propyl Chain) | 1.90 | m | - |

| C-9 (Propyl Chain) | 3.92, 3.54 | dt | 9.6, 6.5 |

Table 2: Representative ¹³C NMR Spectral Data for the this compound Moiety Data is based on a derivative and recorded in CD₃OD.

| Assignment | Chemical Shift (δ) in ppm |

| C-1 (Aromatic) | 159.4 |

| C-2, C-6 (Aromatic) | 114.8 |

| C-3, C-5 (Aromatic) | 130.5 |

| C-4 (Aromatic) | 135.4 |

| C-7 (Propyl Chain) | 32.3 |

| C-8 (Propyl Chain) | 32.9 |

| C-9 (Propyl Chain) | 70.1 |

| C-10 (Methoxy) | 55.7 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. nih.govdntb.gov.uascience.govmdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons on the propyl chain, confirming their sequence. It would also show coupling between the ortho- and meta-protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Solid-State NMR Investigations for Crystal Structure Insights

While solution-state NMR provides information on the molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the crystalline state. Although specific solid-state NMR studies on this compound are not widely documented in the provided results, this technique is valuable for understanding polymorphism, intermolecular interactions like hydrogen bonding, and conformational differences between the solid and solution states. rsc.org For related compounds, crystal structure analysis often involves techniques like X-ray crystallography, which can be complemented by ssNMR data to provide a complete picture of the solid-state arrangement. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. mdpi.com The exact mass of this compound (C₁₀H₁₄O₂) is calculated to be 166.0994 g/mol . nih.gov HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov This level of accuracy is critical for confirming the identity of a newly synthesized compound or a natural product isolate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is widely used to assess the purity of this compound and to analyze it within complex mixtures. tcichemicals.comrsc.org

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the GC column. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC provides one level of identification, while the mass spectrum, with its characteristic molecular ion peak (m/z = 166) and fragmentation pattern, provides definitive confirmation. nih.gov This method is also valuable for identifying and quantifying impurities in a sample. tcichemicals.com The Kovats retention index, an experimental value derived from GC analysis, is another parameter used for its identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the analysis of this compound, particularly within complex biological and chemical matrices. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

In the analysis of phenylpropanoids, a class of compounds to which this compound belongs, reversed-phase HPLC is often employed. osti.govsielc.com A typical mobile phase consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution, often containing a modifier such as formic or acetic acid to improve peak shape and ionization efficiency. sielc.comkoreamed.org For applications requiring mass spectrometry detection, formic acid is preferred over phosphoric acid. sielc.com

The use of a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source allows for the sensitive detection and quantification of the compound. koreamed.org ESI-MS is particularly well-suited for the analysis of moderately polar compounds like phenylpropanoids. osti.gov The technique can be used for targeted metabolomics to quantify intermediates in biosynthetic pathways, such as the phenylpropanoid pathway. osti.govnih.gov The optimization of LC-MS/MS methods, including sample preparation, chromatographic conditions, and mass spectrometer parameters, is crucial for achieving high selectivity and sensitivity. osti.gov For instance, studies have shown that adjusting the pH and buffer concentration of the mobile phase can significantly enhance the analyte response. nih.gov

LC-MS is not only used for quantitative analysis but also for the identification of unknown compounds in complex mixtures. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, researchers can elucidate the structures of novel phenylpropanoid glycosides and other related compounds. nih.gov The development of rapid LC-MS/MS methods allows for the high-throughput screening of a large number of compounds in various samples. unipd.it

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, offering a "fingerprint" for identification and structural analysis.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. nih.gov A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a feature common to alcohols. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The methoxy group (-OCH₃) gives rise to a characteristic C-O-C stretching band. vulcanchem.com

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For phenylpropanoids, Raman spectra can reveal information about the skeletal vibrations of the aromatic ring and the aliphatic chain. nih.gov In plant studies, Raman spectroscopy has been used to detect changes in the concentration of phenylpropanoids, with specific vibrational bands indicating their presence. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes accurately. researchgate.netresearchgate.netarxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the UV-Vis spectrum is dominated by absorptions arising from the methoxy-substituted benzene (B151609) ring.

The electronic spectrum of anisole, a related parent compound, shows a π→π* valence transition in the 36000-62000 cm⁻¹ region. researchgate.net The presence of the methoxy group, an electron-donating group, on the phenyl ring influences the energy of these transitions. Generally, such substitution leads to a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. In chalcone (B49325) derivatives containing a 4-methoxyphenyl group, the maximum absorption (λmax) is often observed in the UV range, with n→π* transitions also contributing. researchgate.net For similar compounds, the absorption maxima can be influenced by the solvent polarity. rsc.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are valuable for interpreting the electronic spectra and assigning the observed transitions. researchgate.netaip.org

Advanced X-ray Diffraction Studies for Molecular and Crystal Structures

Computational Spectroscopy for Theoretical Validation

Computational spectroscopy, primarily using methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), plays a crucial role in validating and interpreting experimental spectroscopic data.

These theoretical approaches can predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic transitions. arxiv.orgaip.org For instance, DFT calculations can generate theoretical IR and Raman spectra that, when compared with experimental spectra, allow for a detailed and accurate assignment of the vibrational modes. researchgate.netresearchgate.net Similarly, TD-DFT can be used to calculate the energies and intensities of electronic transitions, aiding in the interpretation of UV-Vis spectra. researchgate.networldscientific.com

Furthermore, computational methods can provide insights into molecular properties that are difficult to probe experimentally. This includes the calculation of molecular electrostatic potentials, which map the charge distribution on the molecular surface, and the analysis of frontier molecular orbitals (HOMO and LUMO), which are important for understanding chemical reactivity. researchgate.networldscientific.comresearchgate.net For complex molecules, computational studies can help to identify the most stable conformers and to understand the relationship between structure and spectroscopic properties. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 3 4 Methoxyphenyl Propan 1 Ol

Reaction Mechanisms in Synthesis Pathways

The formation of 3-(4-Methoxyphenyl)propan-1-ol can be achieved through various synthetic routes, each characterized by distinct mechanistic steps. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling product selectivity.

Catalytic hydrogenation is a primary method for synthesizing this compound, typically by reducing the carbon-carbon double bond and/or the carbonyl group of an α,β-unsaturated precursor like 3-(4-methoxyphenyl)propenal (cinnamaldehyde derivative).

The mechanism for this heterogeneous catalysis involves several key steps:

Adsorption: The unsaturated reactant and molecular hydrogen (H₂) are adsorbed onto the surface of a metal catalyst, such as platinum, palladium, or nickel. umaine.edulibretexts.org The interaction with the catalyst's surface weakens the H-H bond. umaine.edu

Hydrogen Dissociation: The H-H bond breaks, and individual hydrogen atoms are formed on the metal surface. umaine.eduyoutube.com

Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the adsorbed unsaturated molecule. libretexts.org This process reduces the double bonds.

Desorption: The final saturated product, this compound, is more weakly adsorbed and leaves the catalyst surface, freeing up the active site for the next reaction cycle. libretexts.org

This reaction typically proceeds with syn-addition , meaning both hydrogen atoms add to the same face of the double bond, a direct consequence of the reactant being adsorbed on the flat catalyst surface. youtube.com The hydrogenation of α,β-unsaturated aldehydes can be selective. Depending on the catalyst and reaction conditions, either the C=C double bond can be reduced first to yield a saturated aldehyde, or the C=O bond can be reduced to form an unsaturated alcohol. umaine.eduacs.org Further hydrogenation leads to the saturated alcohol, this compound. nih.gov The significant activation energy required to break the H-H bond necessitates the use of a catalyst to lower this energy barrier and allow the reaction to proceed. umaine.edu

| Catalyst Type | Role in Hydrogenation | Precursor Compound Example |

| Platinum (Pt), Palladium (Pd), Nickel (Ni) | Adsorbs H₂ and the unsaturated substrate, facilitating the cleavage of the H-H bond and the addition of H atoms across double bonds. umaine.edulibretexts.org | 3-(4-methoxyphenyl)propenal |

| Co-based Intermetallic Compounds (e.g., CoGa₃) | Can provide high selectivity for the hydrogenation of the C=O bond over the C=C bond by facilitating the adsorption of the polarized C=O group. acs.org | Cinnamaldehyde |

The synthesis of more complex molecules from this compound can proceed via iridium-catalyzed β-alkylation, which operates through a "borrowing hydrogen" methodology. nih.govscispace.com This process is a tandem reaction that combines dehydrogenation, an aldol-type condensation, and subsequent hydrogenation.

The general mechanism, catalyzed by an Iridium(I) complex, is as follows:

Dehydrogenation (Oxidation): The iridium catalyst first oxidizes a primary alcohol (the alkylating agent) to its corresponding aldehyde, transferring two hydrogen atoms to the metal center to form an iridium-dihydride species. nih.govresearchgate.net

Aldol (B89426) Condensation: In the presence of a base, the secondary alcohol (e.g., a precursor to the this compound core) is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde generated in the first step. nih.govscispace.com This forms a new carbon-carbon bond.

Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone.

Hydrogenation (Reduction): The iridium-dihydride species, formed in the initial step, transfers the two hydrogen atoms back to the α,β-unsaturated ketone, reducing the double bond and yielding the final β-alkylated alcohol product. nih.govresearchgate.net

Throughout this cycle, the iridium catalyst facilitates both the initial "borrowing" of hydrogen to enable the condensation and the final "return" of hydrogen to complete the synthesis. scispace.com DFT studies have revealed the participation of the iridium catalyst in the key C-C bond-forming step, involving the reaction of an O-bound enolate with the electrophilic aldehyde. nih.gov

| Catalyst | Reaction Type | Mechanistic Role |

| Iridium(I)-NHC Complexes | β-Alkylation of Alcohols | Acts as a transfer hydrogenation catalyst, facilitating both the initial dehydrogenation of an alcohol to an aldehyde and the final hydrogenation of the condensed intermediate. nih.govscispace.com |

This compound has been identified as a minor metabolite in the biotransformation of trans-anethole by microorganisms, such as the fungus Colletotrichum acutatum. researchgate.netredalyc.org The primary metabolic route for trans-anethole degradation is the epoxide-diol pathway. researchgate.net

The proposed pathway leading to this compound involves the following steps:

Initial Oxidation/Hydration: The biotransformation of trans-anethole, which has a C7-C8 propenyl side chain, is initiated. While the main pathway proceeds through an epoxide intermediate, alternative enzymatic actions can lead to other metabolites. researchgate.netredalyc.org

Side-Chain Reduction: To form this compound from an anethole-related precursor, the double bond in the propenyl side chain must be reduced. This suggests the involvement of reductase enzymes within the microorganism's metabolic machinery.

Formation from Precursors: The compound can be formed from precursors like 4-methoxyphenyl-2-propanone. idealpublication.in Certain bacteria, such as Pseudomonas putida and Arthrobacter aurescens, are capable of using trans-anethole as their sole carbon source, metabolizing it into various aromatic compounds. wikipedia.org

The production of this compound in these pathways is often minor compared to other metabolites like anethole-diol and p-anisic acid, and its formation is dependent on the specific microorganism and culture conditions used. researchgate.net

In an Oxa-Michael reaction, this compound can act as a nucleophile, adding to an activated α,β-unsaturated compound (a Michael acceptor). wikipedia.org This reaction, a type of conjugate addition, can be catalyzed by either a base or an acid. wikipedia.orgorganic-chemistry.org

Base-Catalyzed Mechanism: A base removes the proton from the hydroxyl group of this compound, forming a nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic β-carbon of the Michael acceptor. The resulting enolate intermediate is then protonated by the conjugate acid of the base (or a solvent molecule) to yield the final product. wikipedia.org

Acid-Catalyzed Mechanism: An acid catalyst protonates the carbonyl oxygen of the Michael acceptor. This enhances the electrophilicity of the β-carbon. The hydroxyl group of this compound then attacks this activated β-carbon. A final deprotonation step regenerates the acid catalyst and gives the addition product. semanticscholar.org

Phosphine-Catalyzed Mechanism: Nucleophilic phosphines can also catalyze the reaction. The mechanism involves the phosphine (B1218219) adding to the Michael acceptor to form a zwitterionic intermediate. This intermediate is then protonated by the alcohol (this compound), creating a phosphonium (B103445) cation and an alkoxide. The alkoxide then attacks another molecule of the Michael acceptor, and subsequent protonation yields the final product. researchgate.netchemrxiv.orgresearchgate.net

Theoretical Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the intricate details of reaction mechanisms at the molecular level.

DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface and identifying the energies of reactants, transition states, intermediates, and products. mdpi.comnih.gov This allows for the determination of activation energies (the energy barriers that must be overcome for a reaction to occur), which is crucial for understanding reaction kinetics and catalyst efficiency. nih.govaps.org

For the reactions involving this compound and its precursors:

Catalytic Hydrogenation: DFT studies on the hydrogenation of α,β-unsaturated aldehydes have shown how different facets of a metal catalyst can favor the adsorption of either the C=C or C=O bond, explaining the observed selectivity. acs.org Calculations can quantify the energy barriers for hydrogen addition to each of these bonds, guiding the design of more selective catalysts.

β-Alkylation: DFT has been used to investigate the full reaction mechanism of iridium-catalyzed β-alkylation, including the dehydrogenation, cross-aldol condensation, and hydrogenation steps. nih.govdntb.gov.ua These studies have calculated the activation free energies for key steps, such as the β-hydride elimination in the initial alcohol dehydrogenation, and have confirmed the role of the catalyst in the C-C bond formation. researchgate.net

Oxa-Michael Addition: DFT calculations have been employed to model the mechanism of phosphine-catalyzed Oxa-Michael additions. These studies compute the energy profiles for the multi-step process, which includes the initial combination of the alcohol and catalyst, the reaction with the Michael acceptor to form an enolate, and the final proton transfer to yield the product. researchgate.net Such calculations help to rationalize why certain catalysts are more effective than others.

The table below presents hypothetical, yet representative, activation energy data that could be obtained from DFT studies for key mechanistic steps relevant to the chemistry of this compound.

| Reaction Step | Catalyst/Condition | Calculated Activation Energy (kcal/mol) | Mechanistic Insight Provided by DFT |

| Alcohol Dehydrogenation (β-H elimination) | Iridium(I) Complex | 15 - 25 | Confirms the feasibility of the initial "borrowing hydrogen" step and identifies it as a key barrier in the catalytic cycle. researchgate.net |

| C-C Bond Formation (Aldol addition) | Iridium(I) Complex / Base | 10 - 20 | Reveals the participation of the metal catalyst in stabilizing the transition state for the nucleophilic attack of the enolate. nih.gov |

| Imine/Enone Hydrogenation | Iridium(I)-Hydride | 5 - 15 | Shows a lower barrier for the "hydrogen return" step, ensuring the catalytic cycle proceeds to the final product. researchgate.net |

| Phosphine-Catalyzed Oxa-Michael Addition | Trimethylphosphine | ~11 (Free Energy) | Elucidates the role of the phosphine in facilitating proton transfer and stabilizing intermediates. researchgate.net |

Transition State Analysis and Reaction Coordinate Studies

Transition state analysis is a cornerstone of mechanistic chemistry, focusing on the highest energy point along the reaction coordinate, the transition state (TS). The structure and energy of the TS dictate the kinetics and feasibility of a chemical transformation. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize these transient structures. By analyzing the vibrational frequencies of a calculated transition state, chemists can confirm it is a true saddle point on the potential energy surface, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

The intrinsic reaction coordinate (IRC) is the minimum energy path connecting reactants and products through the transition state. Following the IRC provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. This analysis reveals the sequence of bond-breaking and bond-forming events and can uncover the presence of intermediates.

While specific transition state analyses and reaction coordinate studies for transformations of this compound are not extensively detailed in the public domain, the principles of such investigations can be inferred from studies on analogous systems. For instance, in the oxidation of alcohols, a key transformation for a compound like this compound, theoretical studies would typically investigate the transition states associated with hydride transfer or proton-coupled electron transfer, depending on the oxidant and reaction conditions. The calculated energy barrier (activation energy) from such studies provides a quantitative measure of the reaction rate.

Table 1: Hypothetical Parameters from a DFT Study on the Oxidation of this compound

| Parameter | Value | Unit | Description |

| Reactant Energy | -537.28 | Hartrees | Ground state energy of this compound and oxidant. |

| Transition State Energy | -537.24 | Hartrees | Energy of the highest point on the reaction path. |

| Product Energy | -537.35 | Hartrees | Ground state energy of 3-(4-methoxyphenyl)propanal (B1589263) and reduced oxidant. |

| Activation Energy (ΔE‡) | 25.1 | kcal/mol | The energy barrier for the reaction, calculated from the difference between the transition state and reactant energies. |

| Reaction Energy (ΔEr) | -43.9 | kcal/mol | The overall energy change of the reaction, indicating its exothermicity. |

| Imaginary Frequency | -1250 | cm⁻¹ | The single imaginary vibrational frequency of the transition state, confirming it as a first-order saddle point. |

This table is illustrative and based on typical values for alcohol oxidation reactions. The data does not represent findings from a specific published study on this compound.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the dynamics of reactive intermediates. Unlike static quantum chemical calculations that focus on stationary points on the potential energy surface, MD simulations can explore the conformational landscape of molecules and the influence of solvent on reaction dynamics.

For chemical transformations involving this compound, MD simulations could be particularly insightful for studying the behavior of radical intermediates that might form during certain oxidation or degradation processes. Reactive molecular dynamics (ReaxFF MD) simulations, for instance, can model bond-breaking and bond-forming events, allowing for the observation of complex reaction pathways and the identification of transient species.

Simulations could track the trajectory of a radical formed on the propanol (B110389) side chain, revealing its conformational preferences, lifetime, and potential reaction pathways, such as intramolecular hydrogen abstraction or reaction with solvent molecules. These simulations can provide a more realistic picture of the reaction environment and the dynamic factors that influence the fate of reactive intermediates.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a 3-(4-Methoxyphenyl)propoxy Radical

| Simulation Parameter | Value | Unit | Significance |

| Simulation Time | 10 | nanoseconds | The duration over which the behavior of the radical intermediate is observed. |

| Temperature | 298 | Kelvin | Simulates the reaction at room temperature. |

| Solvent | Water | Explicit solvent molecules are included to model their effect on the radical's dynamics. | |

| Average C-O Bond Length (radical) | 1.38 | Ångströms | Provides information on the change in bond length upon radical formation compared to the parent alcohol. |

| Dominant Conformation | Gauche | Describes the most populated spatial arrangement of the radical side chain. | |

| Mean Squared Displacement | 2.5 x 10⁻⁵ | cm²/s | A measure of the radical's diffusion and mobility within the solvent. |

This table is a hypothetical representation of data that could be obtained from an MD simulation and is for illustrative purposes only.

Research on Biochemical Pathways and Biological Interactions

Role in Natural Product Biosynthesis and Metabolism

The biochemical journey of 3-(4-Methoxyphenyl)propan-1-ol is rooted in the metabolic machinery of various organisms, particularly fungi, and is linked to the broader pathways of phenylpropanoid biosynthesis. Its structure, a derivative of common plant-based precursors, makes it a subject of interest in biotransformation and metabolic studies.

The ability of microorganisms, especially fungi, to modify organic compounds is a well-established field. Fungal systems are often used as models to mimic mammalian metabolism and to produce novel compounds. semanticscholar.org The biotransformation of various substrates by fungi can lead to the formation of this compound or its close analogs. For instance, studies on the metabolism of methoxy-substituted flavonoids by entomopathogenic filamentous fungi like Beauveria bassiana and Isaria fumosorosea demonstrate that these organisms possess enzymatic systems capable of O-demethylation, hydroxylation, and glycosylation of the methoxyphenyl moiety. nih.gov

Fungi from the genus Cunninghamella are particularly noted for their ability to metabolize xenobiotics in ways that parallel mammalian systems. semanticscholar.orgchinaphar.com While direct biotransformation to this compound is not extensively documented, the metabolism of structurally related compounds provides strong evidence for plausible pathways. For example, the metabolism of the smoke flavour compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats yields the corresponding alcohol, 1-(4-hydroxy-3-methoxyphenyl)-2-propanol, through the reduction of a ketone. nih.gov Fungal systems are known to possess reductases that could perform a similar conversion on a precursor like 1-(4-methoxyphenyl)propan-2-one or the reduction of the double bond of anethole (B165797) [4-(prop-1-en-1-yl)phenyl methyl ether] followed by hydroxylation. The broad metabolic capabilities of fungi suggest they can be employed to produce such metabolites from readily available precursors. ekb.eg

Table 1: Examples of Fungal Genera Involved in Biotransformations of Related Aromatic Compounds

| Fungal Genus | Type of Transformation | Relevance |

|---|---|---|

| Cunninghamella | Hydroxylation, O-demethylation | Used as a model for mammalian drug metabolism; capable of modifying aromatic compounds. semanticscholar.orgchinaphar.com |

| Beauveria | Demethylation, Hydroxylation, Glycosylation | Transforms methoxyflavones, indicating enzymatic activity on methoxyphenyl groups. nih.gov |

| Isaria | Demethylation, Glycosylation | Shows capacity for simultaneous O-demethylation and glycosylation of methoxy-substituted flavonoids. nih.gov |

Lignans and neolignans are a large class of natural products synthesized in plants from phenylpropanoid precursors. The biosynthesis of these compounds typically begins with monolignols such as coniferyl alcohol. researchgate.net These precursors undergo oxidative coupling to form the characteristic lignan or neolignan structures.

Dihydroconiferyl alcohol (3-(4-hydroxy-3-methoxyphenyl)propan-1-ol) is a key lignin (B12514952) model compound that can be synthesized from eugenol (B1671780). researchgate.net The structural similarity of this compound to dihydroconiferyl alcohol suggests a potential role or relationship to these pathways. It could theoretically be formed through the methylation of the 4-hydroxyl group of a related precursor or through pathways starting from anethole. While not a canonical monolignol due to the lack of a 3-hydroxyl group, its phenylpropanoid backbone is the fundamental building block for these natural products. Laccase enzymes, which are involved in the oxidation of monolignols, could potentially act on related phenolic precursors, leading to a variety of downstream products. researchgate.net

Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of xenobiotics and endogenous compounds. mdpi.com In phase I metabolism, CYP450s typically catalyze oxidative reactions, including hydroxylation, epoxidation, and O-dealkylation.

The methoxy (B1213986) group on the phenyl ring of this compound is a prime target for enzymatic modification by CYP450s. Studies on the metabolism of other methoxylated flavonoids, such as 3'-methoxyflavone and 4'-methoxyflavone, by human CYP1B1 and CYP2A13 have shown that O-demethylation is a major metabolic route. nih.gov This process would convert this compound into 3-(4-hydroxyphenyl)propan-1-ol (p-hydroxydihydrocinnamyl alcohol). Additionally, CYP450 enzymes can catalyze the hydroxylation of the aromatic ring or the aliphatic side chain. mdpi.com Molecular docking analyses in studies of similar compounds support the proper orientation within the enzyme's active site for these reactions to occur. nih.gov Therefore, the biotransformation of this compound mediated by CYP450 is expected to yield phenolic and di-hydroxylated metabolites.

Derivatives with Potential Bioactivity

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. Researchers have modified its basic structure to develop novel amino alcohols, pyrazoles, and triazoles with a range of biological activities.

The conversion of the terminal alcohol group of this compound into an amine or the incorporation of an amino group elsewhere in the structure gives rise to amino alcohol derivatives. This class of compounds is known for its diverse pharmacological properties. For example, 2-amino-3-(4-methoxyphenyl)-1-propanol is a related amino alcohol structure. chemsynthesis.com

Research into new antimalarial agents has led to the synthesis and evaluation of various 1-aryl-3-substituted propanol (B110389) derivatives. nih.gov These γ-amino alcohols have shown significant antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. The synthetic pathway often involves a Mannich reaction or similar methods to introduce a substituted amine at the C3 position relative to the alcohol. The resulting compounds are then evaluated for their efficacy and toxicity. nih.gov

The 4-methoxyphenyl (B3050149) group is a common feature in many bioactive heterocyclic compounds, including pyrazoles and triazoles. chim.itmdpi.comresearchgate.net These nitrogen-containing heterocycles are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.commdpi.commdpi.com

Pyrazole Derivatives: Numerous pyrazole derivatives incorporating the 4-methoxyphenyl moiety have been synthesized and evaluated. A common synthetic strategy involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. chim.it For instance, a series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives were synthesized starting from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. nih.govjournal-vniispk.ruresearchgate.net These compounds were subsequently evaluated for anti-inflammatory activity and showed significant prostaglandin inhibition. nih.gov Other studies have explored the anticancer properties of pyrazole derivatives, with compounds like 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole demonstrating potent cytotoxic effects against breast cancer cells by inducing apoptosis. nih.gov

Triazole Derivatives: The 1,2,4-triazole ring is another important scaffold in medicinal chemistry. The synthesis of triazole derivatives often utilizes precursors containing the 4-methoxyphenyl group. One approach is the Michael addition of 1H-1,2,4-triazole to a chalcone (B49325), such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone. mdpi.com The resulting β-azolyl ketones have been described as components in fungicide, bactericide, and herbicide formulations. mdpi.com The structural combination of pyrazole and 1,2,4-triazole rings within the same molecule has also been explored to enhance biological activity. zsmu.edu.ua

Table 2: Bioactivity of Pyrazole and Triazole Derivatives with a 4-Methoxyphenyl Moiety

| Derivative Class | Starting Precursor (Example) | Reported Bioactivity | Reference |

|---|---|---|---|

| Pyrazole | 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | Anti-inflammatory | nih.gov |

| Pyrazole | Chalcone from 4-methoxyacetophenone | Anticancer (cytotoxicity) | nih.gov |

| Triazole | Chalcone from 4-methoxybenzaldehyde | Fungicide, Bactericide, Herbicide | mdpi.com |

Antioxidant Activity of Derivatives

A series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant capabilities using the DPPH radical scavenging method. nih.govresearchgate.net Among these, certain compounds demonstrated noteworthy activity. Specifically, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N′-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to have antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.govresearchgate.net

Further modifications, particularly the introduction of a 1,2,4-triazole-3-thione moiety, have also yielded potent antioxidants. nih.gov Within a series of S-substituted triazolethione derivatives, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone exhibited the highest antioxidant activity, surpassing that of ascorbic acid by 1.13 times. nih.gov Structure-activity relationship studies within this series indicated that substituting the bromo group with a chloro group resulted in a slight decrease in activity, while a fluoro substitution led to a nearly twofold decrease. The introduction of a hydroxyl group was found to render the derivative almost completely inactive. nih.gov

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound Name | Relative Antioxidant Activity (vs. Ascorbic Acid) |

|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4x higher |

| 3-((4-Methoxyphenyl)amino)-N′-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4x higher |

Anticancer Activity and Cytotoxicity Studies of Modified Compounds

The therapeutic potential of this compound derivatives extends to oncology, with several modified compounds demonstrating significant anticancer and cytotoxic effects. A study investigating novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives tested their efficacy against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.govresearchgate.net The findings revealed that the compounds were generally more cytotoxic to the U-87 cell line. nih.govresearchgate.net

The standout compound from this series was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which was identified as the most active agent against the glioblastoma U-87 cell line. nih.govresearchgate.net This compound reduced cell viability to 19.6 ± 1.5%. nih.gov

Another area of research has focused on 1,3,4-thiadiazole derivatives. One such compound, containing a 4-methoxyphenyl group at position 5, demonstrated the highest activity against the MCF-7 breast cancer cell line, reducing cell viability to 73.56 ± 3% at a concentration of 100 µM. mdpi.com

Table 2: Cytotoxicity of Selected this compound Derivatives

| Compound Name | Cell Line | Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Reduced cell viability to 19.6 ± 1.5% |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | IC50 = 7.5 μg/mL |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | IC50 = 8.9 μg/mL |

Computational Approaches to Biological Activity

Computational chemistry has become an indispensable tool for elucidating the biological activities of novel compounds, including derivatives of this compound. These in silico methods provide valuable predictions regarding molecular interactions, pharmacokinetics, and structure-activity relationships.

Molecular Docking Studies for Receptor Interactions

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline, molecular docking studies have shed light on their binding modes with DNA. ajpp.in These computational models support non-covalent interactions, suggesting a groove-binding mode. ajpp.in

In another study, a chalcone derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was investigated using quantum chemical-based calculations. These theoretical studies help in understanding the structural and electronic properties that govern its interactions with biological targets.

Drug-likeness and Pharmacokinetic Predictions